molecular formula C15H22N4S B7638315 N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B7638315
M. Wt: 290.4 g/mol
InChI Key: NIMONJBXKHUGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as ETP-101, is a novel compound that has shown potential in various scientific research applications. This compound belongs to the class of thieno[2,3-d]pyrimidines and has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an informative and engaging overview of ETP-101, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of dopamine levels in the brain. By modulating the activity of this receptor, this compound may be able to improve cognitive function and memory, as well as reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but initial research suggests that it has a number of effects on the brain and nervous system. For example, this compound has been shown to increase the release of dopamine in certain areas of the brain, which may be responsible for its cognitive-enhancing effects. Additionally, this compound has been shown to reduce the activity of certain brain regions that are overactive in individuals with schizophrenia, which may explain its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems in the brain. Additionally, this compound has been shown to have good bioavailability and can easily cross the blood-brain barrier, which makes it an attractive candidate for drug development.
However, there are also limitations to using this compound in lab experiments. For example, it has a relatively short half-life and may require frequent dosing in order to maintain its effects. Additionally, more research is needed to fully understand the potential side effects of this compound and how it interacts with other drugs.

Future Directions

There are a number of future directions for research on N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with other neurotransmitter systems in the brain. Finally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its specificity for the dopamine D3 receptor makes it an attractive candidate for drug development, and initial research suggests that it may have cognitive-enhancing and antipsychotic effects. However, more research is needed to fully understand the potential of this compound and how it can be used to treat neurological disorders.

Synthesis Methods

The synthesis of N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, which is reacted with 1-bromo-4-(1-ethylpiperidin-4-yl)butane in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography to obtain the final product, this compound.

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has shown potential in various scientific research applications, particularly in the field of neuroscience. One of the main areas of research for this compound is its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-4-19-7-5-12(6-8-19)18-14-13-10(2)11(3)20-15(13)17-9-16-14/h9,12H,4-8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMONJBXKHUGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=C3C(=C(SC3=NC=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.